Dansylsarcosine
Description
Historical Context and Evolution as a Research Probe
The use of fluorescent molecules as probes in biological research has a history dating back to the early 20th century, with the synthesis of dyes like rhodamine. The development of dansyl chloride in the mid-20th century marked a significant advancement, providing a reactive fluorescent label for amino acids and proteins. Dansylsarcosine emerged as a specialized tool, particularly for studying specific binding sites on proteins.
Initially, research focused on characterizing the binding of various drugs and compounds to human serum albumin (HSA), the most abundant protein in blood plasma. Scientists identified specific binding regions on HSA, termed Sudlow's site I and site II. This compound became recognized as a specific fluorescent probe for Sudlow site II, also known as the benzodiazepine (B76468) binding site. scispace.comresearchgate.net This specificity allowed researchers to investigate competitive binding interactions at this site. For instance, studies have shown that certain non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds compete with this compound for binding to site II, providing insights into their pharmacokinetic properties. nih.govdrugbank.com
Over time, the application of this compound has expanded. It has been employed in the development of diagnostic tests, such as those for assessing liver function by measuring the binding capacity of albumin. Furthermore, its use in fluorescence anisotropy assays has provided detailed information about the dynamics of ligand-protein interactions.
Foundational Principles of Dansyl Fluorophore Utilization in Biological Systems
The utility of this compound as a research probe is rooted in the fundamental principles of its dansyl fluorophore. A fluorophore is a molecule that can absorb light at a specific wavelength and then emit light at a longer wavelength. fiveable.mewikipedia.org This process involves the excitation of an electron to a higher energy state, followed by its return to the ground state with the emission of a photon. wikipedia.org
The key characteristic of the dansyl group is the sensitivity of its fluorescence emission to the polarity of its immediate environment. When this compound is in a polar, aqueous environment, its fluorescence is relatively weak. However, upon binding to a non-polar, hydrophobic region of a protein, such as a binding pocket on albumin, its fluorescence intensity increases significantly, and the emission maximum shifts to a shorter wavelength (a "blue shift"). uni-muenchen.de This phenomenon, known as a solvatochromic shift, is the basis for its use as a binding probe.
This environmental sensitivity allows researchers to:
Detect Binding: An increase in fluorescence intensity indicates that the this compound molecule has moved from the aqueous solvent to a protein binding site. researchgate.net
Quantify Binding: By measuring the change in fluorescence, the affinity and stoichiometry of the binding interaction can be determined.
Study Competitive Inhibition: The displacement of this compound from its binding site by another compound will result in a decrease in fluorescence, allowing for the study of competitive binding. researchgate.netnih.gov
The dansyl fluorophore can be excited by light in the near-ultraviolet range, and it emits light in the green-to-yellow region of the visible spectrum. uni-muenchen.de This allows for its use in various fluorescence-based techniques, including spectrofluorometry and fluorescence microscopy.
Detailed Research Findings
The following tables summarize key findings from studies utilizing this compound as a research probe.
Table 1: Studies on this compound Binding to Human Serum Albumin (HSA)
| Research Focus | Key Findings | Citations |
| Site Specificity | This compound specifically binds to Sudlow site II (subdomain IIIA) on HSA. | |
| Competitive Binding | The binding of (S)-etodolac to HSA is markedly increased in the presence of this compound, indicating competition at site II. | drugbank.com |
| Displacement Studies | Troglitazone (B1681588) stereoisomers displace this compound from HSA, indicating they bind at or near the same site. | nih.gov |
| Inhibitory Effects | L-tryptophan, a component of some amino-acid fluids, can decrease the fluorescence of the this compound-HSA complex, suggesting an interaction at site II. | scispace.com |
| Ligand Displacement | Monooleoylglycerol acts as a competitive inhibitor of this compound binding to HSA. | researchgate.net |
Table 2: Physicochemical Properties and Applications of this compound
| Property/Application | Description | Citations |
| Fluorescence | The dansyl moiety exhibits strong fluorescence that is sensitive to the polarity of its microenvironment. | |
| Fluorescence Anisotropy | Assays based on fluorescence anisotropy can be used to quantify the dynamics of this compound-protein interactions. | |
| Diagnostic Utility | Used in the Serum Enhanced Binding (SEB) test to assess the binding capacity of HSA in patients with liver conditions. | |
| Protein Labeling | Can be used to label proteins for studying their dynamics and interactions. | |
| Enzyme Assays | Employed in fluorescence anisotropy-based assays to quantify enzyme activity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJKBOXIVONAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911094 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093-96-5 | |
| Record name | Dansylsarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of Dansylsarcosine in Research Contexts
Methodologies for Dansylsarcosine Synthesis and Derivatization
The creation of this compound and its derivatives is pivotal for its application as a fluorescent probe. The synthetic strategies are designed to be efficient and allow for the introduction of various functionalities to modulate its properties for specific research needs.
Classical Synthetic Pathways for this compound
The primary and most classical method for synthesizing this compound involves the reaction of dansyl chloride with sarcosine (B1681465) (N-methylglycine). wikipedia.orgwikipedia.org This reaction is a nucleophilic substitution where the secondary amine of sarcosine attacks the sulfonyl chloride of dansyl chloride, forming a stable sulfonamide bond. tsijournals.com The reaction is typically carried out in an aqueous basic medium, such as a sodium carbonate or bicarbonate solution, to neutralize the hydrochloric acid formed as a byproduct and to deprotonate the amino group of sarcosine, thereby increasing its nucleophilicity. researchgate.net
The synthesis of the precursor, dansyl chloride, is a critical step. Common methods for its preparation involve the chlorination of 5-(dimethylamino)naphthalene-1-sulfonic acid (dansyl acid) using reagents like thionyl chloride or phosphorus pentachloride. smolecule.com
Table 1: Classical Synthesis of this compound
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product |
|---|
Development of this compound Analogs and Conjugates for Enhanced Research Utility
To broaden the applicability of this compound, researchers have developed various analogs and conjugates. These modifications are aimed at altering properties such as solubility, binding affinity to specific targets, and fluorescence characteristics.
The development of analogs often involves the use of different substituted sulfonyl chlorides or modified sarcosine derivatives in the initial synthesis. This allows for the introduction of different functional groups that can interact with specific biological targets.
Conjugation strategies involve linking this compound to other molecules, such as peptides, proteins, or other small molecules, to create specialized research tools. nih.gov For instance, this compound has been used as a fluorescent probe to study binding sites on proteins like human serum albumin (HSA). mdpi.comresearchgate.netnih.govnih.gov Competition studies with this compound are employed to determine the binding site of other molecules on HSA. researchgate.netnih.gov
Process Optimization and Scale-Up Considerations for Academic Research
For academic research purposes, optimizing the synthesis of this compound is crucial for obtaining sufficient quantities of the compound with high purity. Process optimization focuses on several key parameters:
Reaction Conditions: Fine-tuning the pH, temperature, and reaction time can significantly impact the yield and purity of the final product. mdpi.com For instance, while high pH can enhance the nucleophilicity of the amine, it can also lead to the hydrolysis of dansyl chloride. mdpi.com
Solvent System: The choice of solvent is critical. While the reaction is often performed in aqueous media, the use of co-solvents can improve the solubility of the reactants. tsijournals.com
Purification Methods: Post-synthesis purification is essential to remove unreacted starting materials and byproducts. Techniques like recrystallization and chromatography are commonly employed. creative-peptides.com
For small-scale academic research, the focus is on achieving high purity and reasonable yields rather than large-scale production efficiency. utoronto.cagd3services.comvapourtec.commdpi.com
Chemical Reactivity of the Dansyl Moiety and Sarcosine Residue
The chemical reactivity of both the dansyl group and the sarcosine residue allows for a wide range of chemical transformations, enabling the creation of diverse molecular probes and tools for research.
Nucleophilic Substitution Reactions in this compound Modification
The dansyl group itself is relatively stable, but the sulfonyl group can be a target for nucleophilic attack under specific conditions, although this is less common once the sulfonamide is formed. The primary site for nucleophilic substitution in the context of modifying this compound is often the carboxylic acid of the sarcosine residue.
The carboxylic acid can be activated to form an ester or an amide, allowing for the conjugation of this compound to other molecules containing hydroxyl or amino groups. This is a common strategy for creating more complex fluorescent probes. researchgate.net
Table 2: Reactivity of this compound Moieties
| Moiety | Reactive Site | Type of Reaction | Potential Modifications |
|---|---|---|---|
| Dansyl Group | Sulfonamide | Generally stable | --- |
Oxidation and Reduction Chemistry of the Naphthalene (B1677914) Chromophore in Research Applications
The naphthalene ring system of the dansyl group is susceptible to oxidation and reduction reactions, although these are less frequently exploited for derivatization compared to nucleophilic substitution.
Oxidation: Oxidation of the naphthalene ring can lead to the formation of quinone-type structures, which would significantly alter the fluorescence properties of the molecule. cymitquimica.com This change in fluorescence upon oxidation has been utilized in the design of sensors for reactive oxygen species (ROS). dovepress.com The fluorescence of the dansyl group can be quenched upon oxidation. mdpi.comnih.gov
Reduction: Reduction of the naphthalene ring is also possible but is less commonly used in the context of modifying this compound for research applications.
The inherent reactivity of the dansyl chromophore to its redox environment makes it a potential tool for studying oxidative stress in biological systems.
Derivatization Strategies for Bioconjugation and Advanced Probe Development
While this compound is extensively utilized in its native form as a high-affinity fluorescent probe, particularly for investigating ligand binding to Human Serum Albumin (HSA), its chemical structure also presents opportunities for covalent modification. These derivatization strategies leverage the molecule's terminal carboxylic acid group to create bioconjugates and more sophisticated probes for a variety of research applications. The core principle involves transforming the relatively unreactive carboxyl group into a reactive intermediate that can readily form a stable bond with a target biomolecule.
The primary route for the derivatization of this compound is through the activation of its carboxylic acid moiety to facilitate amide bond formation with primary or secondary amines present on biomolecules such as proteins, peptides, or functionalized nucleic acids. nih.govbachem.com This process creates a stable, covalent linkage, effectively tethering the environmentally sensitive dansyl fluorophore to a target of interest.
The most prevalent chemical strategy for this purpose is the use of carbodiimide (B86325) crosslinkers, notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). nih.govcreative-proteomics.com EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with amines, it is prone to hydrolysis in aqueous environments. To enhance coupling efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is frequently included in the reaction. thermofisher.comthermofisher.com The O-acylisourea intermediate rapidly reacts with NHS to form a semi-stable NHS ester. rsc.orgresearchgate.net This amine-reactive ester is less susceptible to hydrolysis than the O-acylisourea and can be conjugated to primary amines at physiological pH with high efficiency. thermofisher.com
The table below summarizes the key aspects of this common derivatization strategy.
| Table 1: Derivatization Strategy for this compound via Carboxylic Acid Activation | |
| Reagent(s) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) |
| Target Functional Group on this compound | Terminal Carboxylic Acid (-COOH) |
| Reactive Intermediate Formed | This compound-NHS ester |
| Mechanism | EDC activates the carboxyl group, which then reacts with NHS to form a stable, amine-reactive ester. thermofisher.com |
| Target Functional Group on Biomolecule | Primary Amine (-NH₂) |
| Resulting Covalent Bond | Amide Bond |
| Key Advantage | Creates a stable bioconjugate; the reaction can be performed in aqueous buffers, preserving the integrity of most biomolecules. thermofisher.com |
The development of this compound bioconjugates opens avenues for advanced probe design beyond its use as a standalone ligand. By covalently attaching it to other molecules, its robust fluorescent properties can be harnessed in new contexts. For example, a peptide labeled with this compound can be used to monitor peptide-protein or peptide-membrane interactions. nih.gov
Furthermore, this compound is a suitable candidate for use as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based probes. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a FRET pair, a donor fluorophore (like the dansyl group) can transfer its excitation energy to a nearby acceptor chromophore (a quencher) without the emission of a photon. This energy transfer is highly dependent on the distance between the donor and acceptor. By designing a peptide substrate for a specific protease that incorporates this compound on one side of the cleavage site and a suitable quencher (such as Dabcyl) on the other, a highly sensitive probe for enzyme activity can be created. In the intact peptide, the fluorescence of this compound is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
The table below outlines potential applications for probes derived from this compound.
| Table 2: Applications of Derivatized this compound Probes | |
| Probe Type | Principle of Operation |
| Fluorescently Labeled Peptide | A peptide is covalently tagged with this compound. The probe's fluorescence can be monitored to track the peptide's location or binding events. lubio.chbiosyntan.de |
| FRET-Based Protease Substrate | A peptide substrate contains this compound (donor) and a quencher (e.g., Dabcyl). In the intact state, fluorescence is quenched. Protease cleavage separates the pair, restoring fluorescence. |
| Labeled Oligonucleotides | An amine-modified oligonucleotide is conjugated with activated this compound. |
These derivatization strategies significantly expand the utility of this compound, transforming it from a specific binding site probe into a versatile building block for the creation of custom bioconjugates and advanced fluorescent tools for biochemical and cellular research.
Advanced Spectroscopic and Analytical Methodologies Utilizing Dansylsarcosine
Fluorescence Spectroscopy Applications in Dansylsarcosine Research
Fluorescence spectroscopy is a highly sensitive method used to study the structure and dynamics of molecules. creative-proteomics.comcore.ac.uk this compound's strong fluorescence, conferred by its dansyl moiety, makes it an excellent probe for these studies.
Steady-State Fluorescence Emission Spectroscopy for Binding Analysis
Steady-state fluorescence spectroscopy is a powerful technique for analyzing the binding of this compound to macromolecules, such as proteins. When this compound binds to a protein, its fluorescence properties, including intensity and emission wavelength, can change significantly. This change is often due to the altered microenvironment of the dansyl group upon binding.
For instance, this compound is widely used to study its binding interaction with human serum albumin (HSA), specifically at Sudlow site II. The binding can be monitored by observing the increase in fluorescence intensity and a blue shift in the emission maximum of this compound. A standard protocol for such an analysis involves incubating serum samples with this compound (e.g., 10–100 µM) in a phosphate-buffered saline (pH 7.4) at 25°C. The fluorescence intensity is measured before and after albumin saturation, typically with an excitation wavelength of 340 nm and an emission range of 480–520 nm.
In a study investigating the interaction between tiagabine (B1662831) hydrochloride (TGB) and serum albumins, this compound was used as a site-specific probe. researchgate.net The fluorescence emission spectra of the this compound-HSA and this compound-BSA systems were recorded in the presence of TGB at an excitation wavelength of 350 nm. researchgate.net These experiments help in understanding the binding mechanisms and competitive interactions at specific protein binding sites.
Table 1: Experimental Parameters for Steady-State Fluorescence Binding Analysis of this compound
| Parameter | Value | Reference |
| Analyte | This compound | |
| Macromolecule | Human Serum Albumin (HSA) | |
| Buffer | Phosphate-buffered saline (pH 7.4) | |
| Temperature | 25°C | |
| This compound Conc. | 10–100 µM | |
| Excitation Wavelength | 340 nm | |
| Emission Wavelength | 480–520 nm |
Fluorescence Quenching Studies and Stern-Volmer Analysis
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. edinst.com This technique is instrumental in elucidating the binding mechanisms between molecules. The quenching data is often analyzed using the Stern-Volmer equation, which describes the relationship between fluorescence intensity and quencher concentration. edinst.comuzh.ch
Quenching can be either dynamic (collisional) or static. edinst.com In dynamic quenching, the quencher deactivates the excited fluorophore through collisions, while in static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. evidentscientific.com
A study on the binding of alclofenac (B1666827) (AF) and this compound (DS) to bovine serum albumin (BSA) utilized fluorescence quenching to demonstrate the presence of distinct binding sites. ias.ac.inias.ac.in The quenching of BSA's intrinsic tryptophan fluorescence by DS was analyzed using a modified Stern-Volmer plot. The results indicated that in the absence of AF, both tryptophan residues of BSA were accessible to DS for quenching. However, in the presence of AF, only one tryptophan residue was accessible. ias.ac.inresearchgate.net This suggests that the binding of AF at a different site induces a conformational change that affects the accessibility of one of the tryptophan residues to DS.
The modified Stern-Volmer equation is given by: F₀ / (F₀ - F) = 1 / (fₐ * Kₐ * [Q]) + 1 / fₐ Where:
F₀ is the fluorescence intensity in the absence of the quencher.
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
fₐ is the fraction of the initial fluorescence that is accessible to the quencher.
Kₐ is the effective quenching constant.
From a plot of F₀/(F₀ - F) versus 1/[Q], the values of fₐ and Kₐ can be determined. ias.ac.in
Table 2: Quenching Parameters for Tryptophan Fluorescence by this compound ias.ac.in
| Condition | Fraction of Accessible Fluorophore (fₐ) | Stern-Volmer Quenching Constant (Kq) (M⁻¹) |
| In the absence of Alclofenac | 1.0 | 1.0 x 10⁵ |
| In the presence of Alclofenac | 0.5 | 1.0 x 10⁵ |
Fluorescence Anisotropy and Polarization Assays for Molecular Interactions
Fluorescence anisotropy or polarization is a technique that measures the rotational mobility of a fluorescent molecule. github.ionih.gov When a fluorophore is excited with polarized light, the emitted light will also be polarized to some extent, depending on how much the molecule has rotated during the time between absorption and emission (the fluorescence lifetime). github.ionih.gov Larger molecules, or fluorophores bound to larger molecules, rotate more slowly, resulting in higher anisotropy. plos.org
This principle is the basis for fluorescence polarization (FP) assays, which are widely used to study molecular interactions, such as protein-ligand binding. nih.govbmglabtech.com this compound has been successfully used as a fluorescent probe in FP assays to study its binding to Human Serum Albumin (HSA). plos.org In these assays, the binding of this compound to HSA leads to a significant increase in fluorescence polarization because the rotation of the this compound-HSA complex is much slower than that of free this compound. plos.org
The development of high-throughput screening (HTS) compatible FP assays has enabled the rapid evaluation of compound binding to proteins like HSA. plos.org For instance, a miniaturized 1,536-well FP assay for HSA binding was optimized using this compound as a known Sudlow Site II fluorescent probe. plos.org Test compounds that can displace this compound from its binding site on HSA will cause a decrease in the FP value, as the displaced, unbound this compound rotates much faster. plos.org
Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements
Time-resolved fluorescence spectroscopy provides information about the excited-state lifetime of a fluorophore, which is the average time the molecule spends in the excited state before returning to the ground state. mdpi.comhoriba.com This technique can be used to distinguish between different fluorophore populations in heterogeneous environments and to study dynamic processes that occur on the nanosecond timescale. horiba.commontana.edu
The fluorescence lifetime of this compound can be sensitive to its local environment. Changes in the fluorescence lifetime upon binding to a protein can provide insights into the nature of the binding site and the dynamics of the protein-ligand complex. mdpi.com Time-Correlated Single Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes. mdpi.comhoriba.com
While steady-state quenching studies can sometimes be ambiguous in distinguishing between static and dynamic quenching, time-resolved fluorescence measurements can provide a definitive answer. In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged. evidentscientific.com By measuring the fluorescence lifetime of this compound in the presence and absence of a quencher, the quenching mechanism can be determined.
Complementary Spectroscopic Techniques in this compound Investigations
While fluorescence spectroscopy is a primary tool for studying this compound, other spectroscopic techniques provide complementary information.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Complex Formation
UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique can be used to detect the formation of a complex between a ligand and a macromolecule. sciforschenonline.orgnih.gov When this compound binds to a protein like HSA, changes in its UV-Vis absorption spectrum can occur, indicating the formation of a this compound-protein complex. science.gov
The interaction between a ligand and a protein can lead to shifts in the absorption bands (either to longer or shorter wavelengths) or changes in the molar absorptivity. researchgate.net By titrating a solution of the protein with the ligand and monitoring the changes in the UV-Vis spectrum, one can study the binding stoichiometry and affinity. sciforschenonline.orgresearchgate.net These spectral changes, although often less pronounced than fluorescence changes, provide evidence of complex formation and can complement the findings from fluorescence spectroscopy. sciforschenonline.orgscience.gov
Circular Dichroism (CD) Spectroscopy in Protein Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins. mdpi.comarxiv.org While the achiral molecule this compound does not exhibit a CD signal on its own, its interaction with a chiral macromolecule, such as a protein, can lead to a phenomenon known as induced circular dichroism (ICD). plos.orgnih.gov This occurs when the dansyl chromophore of this compound binds to an asymmetric microenvironment within the protein, such as a hydrophobic binding cavity, forcing the achiral ligand to adopt a fixed, asymmetric conformation. plos.orgnih.gov
The binding of this compound to human serum albumin (HSA), a major transport protein in blood plasma, results in a distinct ICD signal. plos.orgnih.gov Specifically, its complexation with HSA produces an ICD band centered around 346 nm. nih.gov This induced signal is direct evidence of the complex formation between the protein and the ligand. plos.org
Researchers have leveraged this phenomenon to characterize the binding sites on HSA. By using the ICD signal as a marker, competition studies can be performed. When a test compound that binds to the same site as this compound is introduced, it displaces the probe, leading to a decrease in the ICD signal. This method has been used to confirm that this compound binds to Sudlow site II (subdomain IIIA) on HSA. nih.govresearchgate.netresearchgate.net
Furthermore, the intensity of the this compound-induced CD signal is sensitive to changes in the protein's conformation. Factors such as temperature, pressure, and chemical denaturation can alter the structure of the binding pocket, affecting the binding of this compound and, consequently, the ICD signal. plos.orgnih.gov For instance, studies on pressure-induced denaturation of HSA showed that this compound completely dissociated from its binding site in domain III at pressures above 300 MPa, indicating a preferential unfolding of this domain under pressure. nih.gov Similarly, the signal is susceptible to alterations caused by protein oxidation, demonstrating its utility in studying the structural integrity of the binding site. nih.gov
| Parameter | Observation with this compound and HSA | Significance |
| Binding Event | Appearance of an induced circular dichroism (ICD) band (~346 nm). nih.gov | Confirms complexation between the achiral this compound and the chiral protein. plos.org |
| Site Competition | Displacement by other site II ligands causes a decrease in the ICD signal. researchgate.netresearchgate.net | Identifies and characterizes the specific binding location (Sudlow site II). nih.govresearchgate.net |
| Denaturation (Pressure/Urea) | Complete dissociation and loss of ICD signal under high pressure or urea (B33335) concentration. nih.gov | Reveals conformational changes and domain-specific unfolding of the protein. nih.gov |
| Environmental Changes (pH, Oxidation) | Alteration of the ICD signal intensity. nih.gov | Monitors the stability and integrity of the protein's tertiary structure and binding pocket. nih.gov |
Advanced Analytical Platforms for this compound-Based Studies
High-Throughput Screening (HTS) Methodologies with this compound Probes
High-throughput screening (HTS) is essential in drug discovery for rapidly testing large libraries of chemical compounds for biological activity. nih.govnuvisan.com this compound serves as a valuable fluorescent probe in HTS assays designed to identify compounds that bind to plasma proteins like human serum albumin (HSA). plos.orgnih.gov The primary technique employed is Fluorescence Polarization (FP). nih.govresearchgate.net
The principle of the FP assay is based on the difference in the rotational speed of the small, free this compound molecule versus the large this compound-HSA complex. nih.gov When excited with polarized light, the small, rapidly tumbling unbound probe emits depolarized light, resulting in a low FP value. When bound to the much larger HSA protein, its rotation is slowed dramatically, and it emits highly polarized light, yielding a high FP value. nih.gov In a competitive HTS assay, test compounds from a library are added to the this compound-HSA complex. If a compound displaces this compound from its binding site (Site II), the probe is released into the solution, begins to tumble rapidly again, and causes a measurable decrease in fluorescence polarization. nih.govplos.org
These FP assays have been successfully miniaturized for HTS, moving from 96-well plates to high-density 1,536-well formats. plos.org This miniaturization allows for the screening of vast compound libraries (e.g., the LOPAC1280 collection of 1,280 pharmacologically active compounds) with minimal reagent consumption (≤4 µL assay volume) and rapid read times. plos.org The robustness of these assays is often quantified by the Z' factor, a statistical measure of assay quality; a Z' value of 0.83 was achieved in a 96-well format screen for HSA binders using this compound, indicating an excellent assay performance suitable for HTS. nih.gov
| Feature | Description | Reference |
| Assay Principle | Competitive displacement of this compound from HSA, detected by a change in fluorescence polarization (FP). | nih.govplos.org |
| Probe | This compound, a fluorescent probe specific for Sudlow Site II of HSA. | nih.govplos.org |
| Signal Change | High FP when bound to HSA, low FP when displaced by a competing compound. | nih.gov |
| Application | Screening large compound libraries for protein binding affinity. | plos.orgnih.gov |
| Format | Miniaturized for high-throughput in 96-well, 384-well, and 1,536-well plates. | nih.govplos.org |
| Performance | Achieved a Z' factor of 0.83, indicating a high-quality assay. | nih.gov |
Microfluidic Integration for Enzyme Kinetic and Binding Assays
Microfluidic "lab-on-a-chip" technology offers significant advantages for biochemical analysis by enabling the integration, miniaturization, and automation of complex laboratory procedures. rsc.orgresearchgate.net These platforms manipulate nanoliter to picoliter volumes of fluids in precisely fabricated microchannels, allowing for reduced reagent consumption, faster analysis times, and enhanced control over experimental conditions. mdpi.complos.org While direct reports detailing the specific integration of this compound into a microfluidic device for enzyme kinetics are not prevalent, the principles of microfluidic systems are well-suited for such fluorescence-based assays.
Microfluidic platforms are widely used for performing enzyme kinetic and binding assays. plos.orgrsc.orgutwente.nl They can generate stable and precise concentration gradients of substrates or inhibitors, allowing for the parallel execution of multiple reactions under different conditions on a single chip. plos.org For enzyme kinetics, reactants can be rapidly mixed, and the reaction progress can be monitored in real-time through integrated detection methods, often optical sensing. mdpi.combiorxiv.org This is critical for studying both steady-state and pre-steady-state kinetics. utwente.nl
The fluorescent properties of this compound make it an ideal candidate for integration into such systems. Its fluorescence is sensitive to its binding state, a property already exploited in HTS. In a microfluidic device, this compound could be used in continuous-flow or droplet-based systems. rsc.orgbiorxiv.org
Continuous-Flow Systems: In this setup, streams of enzyme, substrate, and a this compound-based probe or competitor could be continuously mixed. The reaction progress along the channel, which corresponds to time, could be monitored by measuring fluorescence changes at different points downstream. plos.org
Droplet-Based Systems: Individual nanoliter-sized droplets can serve as independent micro-reactors. biorxiv.org Droplets containing varying concentrations of an enzyme, substrate, or test compound could be generated and merged with droplets containing this compound and a binding partner like HSA. The fluorescence polarization or intensity within each droplet could then be measured to determine binding or enzyme activity. biorxiv.orgmdpi.com
The low sample volumes, rapid mixing, and potential for high-throughput analysis inherent to microfluidic platforms would complement the sensitive detection capabilities provided by the this compound probe for detailed kinetic and binding studies. mdpi.comrsc.org
Molecular Mechanisms of Dansylsarcosine Interactions with Biomolecules
Interactions with Serum Albumins (Human Serum Albumin and Bovine Serum Albumin)
Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are the most abundant proteins in the plasma of humans and cattle, respectively. They function as transporters for a vast array of endogenous and exogenous substances, including fatty acids, hormones, and pharmaceutical drugs. The binding of drugs to these proteins significantly influences their pharmacokinetic profiles. Dansylsarcosine's well-characterized interaction with serum albumins has established it as a key fluorescent marker for a specific drug-binding region.
Extensive research has unequivocally identified the primary binding location for this compound on both HSA and BSA as Sudlow Site II. rsc.org This site, also known as the indole (B1671886) and benzodiazepine (B76468) binding site, is a hydrophobic pocket located within subdomain IIIA of the albumin molecule. rjb.ro The specificity of this compound for this site is so well-defined that it is routinely used as a fluorescent probe to confirm whether other drugs or ligands bind to the same location. rsc.org
The physicochemical properties of this compound, particularly its hydrophobic dansyl group and the methylated α-amino group, are key determinants of its high affinity for the hydrophobic cavity of Sudlow Site II. semanticscholar.org In contrast, dansylated amino acids with polar or charged side chains tend to bind preferentially to Sudlow Site I in subdomain IIA. semanticscholar.orgresearchgate.net Upon binding to the hydrophobic pocket of Site II, the dansyl moiety exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum, a phenomenon that forms the basis of competitive displacement assays.
The binding of this compound to Sudlow Site II can be influenced by the presence of other molecules that bind to albumin, either competitively at the same site or allosterically at different sites.
Competitive Displacement: Numerous pharmaceutical agents that share Sudlow Site II as their primary binding location can competitively displace this compound. This displacement results in a measurable decrease in fluorescence, which allows for the characterization of the competitor's binding affinity for the site.
Anticonvulsants: The anticonvulsive drug Tiagabine (B1662831) has been shown to competitively interact with this compound at Sudlow Site II on both HSA and BSA. rsc.org
Antipsychotics: Aripiprazole, an atypical antipsychotic, also binds to Site II and causes a concentration-dependent decrease in the fluorescence of the this compound-HSA complex. acs.org
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs, such as ibuprofen (B1674241), are known Site II ligands and their effect on this compound binding kinetics has been studied. nih.gov However, some NSAIDs like mefenamic acid appear to bind to a different site. nih.gov
Other Compounds: Monooleoylglycerol acts as a competitive inhibitor for this compound binding, whereas oleic acid does not, indicating they bind to different sites. researchgate.net The novel antidiabetic agent SU-118 has been shown to displace both this compound (Site II probe) and dansylamide (B1669799) (Site I probe), suggesting it binds to both sites. nih.gov
Endogenous Ligands and Allosteric Regulation:
Fatty Acids: The binding of fatty acids to their specific sites on albumin can induce conformational changes that allosterically affect drug binding pockets. mdpi.com The binding of long-chain fatty acids can enhance the fluorescence of this compound, suggesting an allosteric modulation of Sudlow Site II. semanticscholar.org
Uremic Toxins: In pathological conditions such as chronic renal failure, the accumulation of endogenous ligands, or "uremic toxins," can significantly reduce the binding capacity of albumin. nih.gov Indoxyl sulfate (B86663) and certain furanoic acids are strong inhibitors that competitively displace ligands from albumin binding sites. nih.govmdpi.com Carbamylation of albumin, a non-enzymatic modification common in uremia, can also non-competitively reduce the binding capacity for this compound by altering the protein's structure. nih.gov
The affinity and stoichiometry of this compound binding to serum albumins have been quantified using various analytical methods, including fluorescence titration and equilibrium dialysis. The data are often analyzed using models such as the Scatchard or Rosenthal plots to determine the binding parameters. ias.ac.inias.ac.in
Studies have consistently shown a high-affinity interaction with a stoichiometry of approximately 1:1 (this compound:Albumin). researchgate.net However, analysis of binding data for this compound with BSA using Scatchard plots has revealed a non-linear relationship, which, when analyzed by Rosenthal's method, suggests the presence of two different kinds of binding sites. ias.ac.inias.ac.in
| Albumin Type | Method | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | Fluorescence Titration | Dissociation Constant (Kd) | 1.8 µM | researchgate.net |
| Human Serum Albumin (HSA) | Fluorescence Titration | Dissociation Constant (Kd) | 6.06 ± 1.09 µM | researchgate.net |
| Porcine Albumin | Fluorescent Probe Displacement | - | Binds to a discrete site | nih.gov |
Thermodynamic analysis provides insight into the primary forces driving the complexation of this compound and albumin. These parameters, including enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), are determined through methods like isothermal titration calorimetry or by studying the effect of temperature on the binding constant. researchgate.netresearchgate.net
For many ligands that bind to Sudlow Site II, the interaction is predominantly driven by hydrophobic forces. rsc.orgnih.gov This is characterized by a positive enthalpy change (endothermic process) and a large positive entropy change, with the latter being the main contributor to the negative Gibbs free energy (a spontaneous process). For example, the binding of the competitive ligand tiagabine to HSA is characterized by positive ΔH and ΔS values, indicating the major role of hydrophobic interactions. rsc.org In contrast, the binding of sulphamethazine to pig albumin, which also interacts with the this compound site, was found to be exothermic and enthalpy-driven. nih.gov
| Ligand | Albumin | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Primary Driving Force | Reference |
|---|---|---|---|---|---|---|
| Tiagabine (TGB) | HSA | -28.7 ± 0.2 | 2.9 ± 0.1 | 106 ± 1 | Hydrophobic/Entropic | rsc.org |
| Tiagabine (TGB) | BSA | -28.1 ± 0.2 | 4.2 ± 0.1 | 108 ± 1 | Hydrophobic/Entropic | rsc.org |
| Sulphamethazine | Pig Albumin | ~ -23 kJ/mol | ~ -21.3 kJ/mol | ~ 8.4 J/mol·K | Enthalpic | nih.gov |
The precise molecular interactions between this compound and HSA have been elucidated by X-ray crystallography. researchgate.netnih.gov These structural studies provide a definitive explanation for the compound's site-specificity. The co-crystal structure of the HSA-Dansylsarcosine complex confirms its binding within the hydrophobic pocket of subdomain IIIA. semanticscholar.orgresearchgate.net
The dansyl group of the molecule is a critical anchor, embedding itself within the hydrophobic cavity of the site. semanticscholar.org The methylated α-amino group of this compound is also crucial for its specificity to Site II, distinguishing it from other dansylated amino acids that prefer Site I. semanticscholar.orgresearchgate.net The orientation within the pocket is stabilized by a network of hydrophobic interactions and hydrogen bonds with specific amino acid residues lining the cavity. For instance, studies on similar ligands binding in Site II show interactions with key residues such as Tyr411, Arg410, and Ser489. rsc.orgmdpi.com
Thermodynamic Characterization of Binding Processes
Interactions with Other Protein Classes
While the interaction of this compound with serum albumins is extensively documented, its binding to other classes of proteins is not as widely reported in scientific literature. The vast majority of studies utilize this compound specifically for its well-characterized role as a site-specific fluorescent probe for Sudlow Site II on HSA and BSA. nih.gov This specificity makes it an invaluable tool for drug binding and pharmacokinetic studies focused on albumin, but consequently, its interactions with other proteins like globulins, enzymes, or transport proteins other than albumin have not been a major focus of research. Studies on the binding of sulphamethazine to pig plasma proteins concluded that albumin was the main binding protein and that this compound could be used to probe a specific site on it. nih.gov This further reinforces the prominent and specific association of this compound with albumin over other plasma proteins.
This compound Binding to Neuroreceptors (e.g., NMDA Receptors)
The N-methyl-D-aspartate (NMDA) receptor, a vital ionotropic glutamate (B1630785) receptor in the mammalian central nervous system, requires the binding of two co-agonists for activation: glutamate and either glycine (B1666218) or D-serine. embopress.orgwikipedia.orgnih.govelifesciences.org The NR1 subunit of the NMDA receptor contains the binding site for glycine, while the NR2 subunits possess the glutamate-binding site. embopress.orgwikipedia.org
This compound has been identified as a potent ligand for the glycine binding site on the NR1 subunit. embopress.org Structural and binding studies indicate that this compound binds more tightly to the receptor than glycine itself. This enhanced affinity is attributed to the formation of three additional hydrogen bonds with the receptor and the displacement of a water molecule from the binding pocket. embopress.org The NMDA receptor's function is integral to synaptic plasticity, learning, and memory, and its dysregulation is implicated in various neurological conditions. wikipedia.orgnih.govnih.gov The ability of this compound to bind with high affinity to a co-agonist site makes it a valuable tool for studying the structure and function of this complex neuroreceptor.
General Protein Labeling and Interaction Probing in Biological Systems
This compound is widely utilized as a fluorescent probe for labeling and tracking proteins, which facilitates the study of protein dynamics, localization, and interactions within biological systems. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is highly sensitive to its environment, exhibiting strong fluorescence when it moves from a polar aqueous environment to a more nonpolar, hydrophobic region, such as a protein's binding pocket.
A primary application of this compound is in characterizing drug-binding sites on serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). ias.ac.in Specifically, this compound binds with high affinity to what is known as Sudlow site II (located in subdomain IIIA) on HSA, a major binding region for numerous drugs. This property allows it to be used in competitive binding assays to determine if other molecules bind to the same site. researchgate.netresearchgate.net By measuring the displacement of this compound, researchers can investigate the binding characteristics of other ligands. acs.org The general principle of using the dansyl moiety extends to covalent labeling of proteins, often targeting solvent-accessible lysine (B10760008) residues, to investigate protein structure and dynamics under native conditions. mdpi.comresearchgate.netnih.gov
Conformational Dynamics and Microenvironmental Sensitivity
Probing Ligand-Induced Protein Conformational Changes
The binding of a ligand to a protein frequently induces conformational changes that are critical to the protein's function. elifesciences.orgplos.org this compound is an effective probe for detecting such changes because its fluorescence is highly dependent on the conformation of its binding site. When this compound binds to a protein, any subsequent conformational shift in the protein, often induced by the binding of another ligand at a different site (allosteric interaction), can alter the microenvironment of the bound this compound. plos.org
This alteration in the local environment of the dansyl group leads to a measurable change in its fluorescence signal—either in intensity, emission wavelength, or both. acs.orgnih.gov For example, studies on lactose (B1674315) permease of Escherichia coli have utilized site-directed labeling to monitor ligand-induced conformational changes in vivo, demonstrating the power of such probes in dynamic studies of membrane transporters. nih.gov By monitoring the fluorescence of this compound, researchers can gain insights into the specific structural rearrangements a protein undergoes upon interaction with other molecules, which is fundamental to understanding mechanisms of action and allosteric regulation. plos.orgnih.gov
Sensitivity to Microenvironmental Polarity and Viscosity
A key feature of the dansyl fluorophore is its remarkable sensitivity to the polarity and viscosity of its immediate surroundings. In a polar solvent like water, this compound exhibits relatively weak fluorescence. However, upon binding to a nonpolar, hydrophobic pocket within a protein, it is shielded from water, and its fluorescence quantum yield increases significantly. acs.org This phenomenon is accompanied by a "blue shift," where the peak emission wavelength moves to a shorter wavelength. acs.org
This sensitivity allows this compound to act as a reporter on the nature of its binding site. The magnitude of the fluorescence enhancement and the extent of the blue shift provide information about the hydrophobicity and rigidity of the protein's microenvironment. For instance, the binding of a probe to human serum albumin resulted in a 14 nm blue shift and a significant increase in fluorescence intensity, indicating its entry into a nonpolar protein cavity. acs.org This property is crucial for quantifying binding affinities and studying changes in the protein's microenvironment.
| Probe/System | Excitation λ (nm) | Emission λ (nm) | Observation | Reference |
|---|---|---|---|---|
| This compound (general) | ~340 | 480–520 | Emission is polarity-sensitive. | |
| Ant-PIm Probe with HSA | 516 | Shift from ~574 to ~560 | 14 nm blue shift upon binding to HSA. | acs.org |
| Tryptophan Quenching by this compound | 296 | 350 | Monitoring quenching of intrinsic Trp fluorescence. | ias.ac.in |
Tryptophan Residue Accessibility and Fluorescence Quenching Phenomena
The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be used as a natural probe of protein structure and dynamics. plos.orgmdpi.com The interaction between this compound and nearby tryptophan residues often results in fluorescence quenching, a process where the fluorescence intensity of the tryptophan is decreased. ias.ac.inias.ac.in This quenching can occur through mechanisms like Förster Resonance Energy Transfer (FRET) if the emission spectrum of tryptophan overlaps with the absorption spectrum of the dansyl group, or through other static or dynamic quenching processes. bakerlab.orgnih.gov
The efficiency of this quenching depends on the distance and orientation between the tryptophan residue and the this compound molecule. mdpi.com Therefore, this compound can be used to probe the accessibility of specific tryptophan residues within a protein. ias.ac.inias.ac.in Detailed studies on bovine serum albumin (BSA), which has two tryptophan residues (Trp-134 and Trp-212), showed that in the absence of other ligands, both tryptophans are accessible to this compound for quenching. ias.ac.inias.ac.in However, when another ligand, alclofenac (B1666827), binds to BSA, it induces a conformational change that makes only one of the tryptophan residues accessible to this compound. ias.ac.inias.ac.in This demonstrates how this compound, in conjunction with tryptophan fluorescence measurements, can reveal subtle details about ligand-induced conformational changes and the accessibility of specific regions within a protein.
| Condition | Accessible Tryptophan Residues for Quenching by DS | Inference | Reference |
|---|---|---|---|
| BSA alone | Both Trp-134 and Trp-212 | The DS binding site is in proximity to both tryptophan residues. | ias.ac.inias.ac.in |
| BSA in the presence of Alclofenac | Only one of the two Tryptophan residues | Alclofenac binding induces a conformational change altering the accessibility of the tryptophan environment to DS. | ias.ac.inias.ac.in |
Applications of Dansylsarcosine in Diverse Biochemical and Biomedical Research Fields
Elucidation of Protein-Ligand Binding in Drug Discovery and Development
The interaction of drugs with plasma proteins, most notably human serum albumin (HSA), is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. acs.org Dansylsarcosine has become an indispensable probe in characterizing these interactions.
This compound is widely recognized as a specific fluorescent probe for drug binding site II (also known as the diazepam or ibuprofen (B1674241) binding site) on human serum albumin (HSA). nih.govtcichemicals.comresearchgate.net This site is a primary binding location for a wide array of drugs. tcichemicals.com The fluorescence of this compound is significantly enhanced upon binding to the hydrophobic regions of HSA, and this property is exploited to determine the binding affinity of other compounds.
By measuring the displacement of this compound from its binding site by a test compound, researchers can determine the binding affinity and specificity of that compound for site II. nih.govresearchgate.net This competitive displacement results in a decrease in fluorescence intensity, which can be quantified to calculate the inhibition constant (Ki) of the test drug. nih.gov For instance, studies have utilized this method to assess the binding of various drugs, including troglitazone (B1681588) stereoisomers and a fluorescent antibacterial analog. nih.govresearchgate.net
X-ray crystallography has provided structural insights, confirming that the hydrophobic nature of this compound and its methylated α-amino group are key to its primary binding at drug site II. researchgate.net The dissociation constant (Kd) for this compound binding to HSA has been determined through various methods, including fluorescence anisotropy, with reported values around 0.26 µM and 0.5 µM. nih.govnih.gov
Table 1: Binding Characteristics of this compound with Human Serum Albumin (HSA)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Site | Site II (Diazepam/Ibuprofen binding site) | Competitive Displacement, X-ray Crystallography | nih.govtcichemicals.comresearchgate.net |
| Dissociation Constant (Kd) | ~0.26 µM - 0.5 µM | Fluorescence Anisotropy, Fluorometric Titration | nih.govnih.gov |
| Binding Mechanism | Competitive Inhibition | Fluorescence Spectroscopy | nih.govresearchgate.net |
The co-administration of multiple drugs can lead to competition for the same binding sites on HSA, potentially altering the free fraction and, consequently, the efficacy and toxicity of the drugs. acs.orgresearchgate.net this compound-based competitive binding assays are instrumental in investigating these drug-drug interactions. For example, the displacement of this compound has been used to study the interaction of various non-steroidal anti-inflammatory drugs (NSAIDs) with HSA. nih.gov
These studies have revealed that drugs like ibuprofen can displace this compound, indicating they compete for the same binding site. researchgate.net Conversely, the binding of some drugs, like mefenamic acid, does not affect this compound binding, suggesting they bind to different sites. nih.gov
Furthermore, this compound is employed to study the interaction between drugs and endogenous substances. nih.gov For instance, research has explored the complex interactions between the uremic toxin indoxyl sulfate (B86663) (which binds to site II) and site I ligands, with this compound serving as the site II probe. nih.gov Such studies are crucial for understanding how pathological conditions like uremia can affect drug binding and disposition. nih.gov The binding of endogenous molecules like monooleoylglycerol has also been shown to competitively inhibit this compound binding, indicating they share the same binding site on HSA. researchgate.net
Table 2: Examples of Drug and Endogenous Substance Interactions Studied Using this compound
| Interacting Substances | Observation | Implication | Reference |
|---|---|---|---|
| Troglitazone Stereoisomers | Displaced this compound from HSA. | Compete for binding at Site II. | nih.gov |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Varied displacement of this compound depending on the NSAID. | Differential binding of NSAIDs to Site II. | nih.gov |
| Indoxyl Sulfate (Uremic Toxin) and Site I Ligands | This compound used as a probe to show allosteric interactions between sites. | Uremic toxins can influence the binding of drugs at other sites. | nih.gov |
| Monooleoylglycerol | Competitively inhibited this compound binding. | Binds to Site II on HSA. | researchgate.net |
| Ruxolitinib | Competitively inhibited the binding of this compound to HSA. | Ruxolitinib binds to HSA, potentially affecting the binding of other drugs. | researchgate.net |
The binding of a drug to plasma proteins like HSA is a key factor in its pharmacokinetics, influencing its distribution, metabolism, and excretion. acs.orgnih.gov this compound is a valuable tool in studies that assess the albumin binding capacity (ABiC), which provides information on the binding site-specific loading state of albumin. researchgate.netnih.gov
By quantifying the unbound fraction of this compound, researchers can infer the binding capacity of a patient's albumin, which can be altered in various disease states. researchgate.netnih.gov For example, in a study on the pharmacokinetics of furosemide (B1674285) in intensive care patients, ABiC determination using this compound helped to explain the variability in patient response to the drug. researchgate.netnih.gov Patients with a higher ABiC had a lower free fraction of furosemide and a higher renal excretion of the drug. researchgate.netnih.gov
These studies highlight the importance of not just the concentration of albumin, but also its functional binding capacity, in determining the pharmacokinetic profile of a drug. researchgate.netnih.gov this compound-based assays provide a means to assess this crucial parameter, aiding in the development of more personalized therapeutic strategies. researchgate.netnih.gov
Characterization of Drug-Drug and Drug-Endogenous Substance Interactions
Role in Cellular Imaging and Live-Cell Tracking
Live-cell imaging is a powerful technique used to observe dynamic cellular processes in real-time. thermofisher.com The use of fluorescent probes is central to this methodology, allowing researchers to visualize and track the movement of molecules and cellular structures. thermofisher.combaseclick.eu
This compound serves as an effective fluorescent probe for labeling proteins, which is essential for visualizing and localizing them within living cells. The process of tagging proteins with fluorescent markers allows for the direct observation of their distribution and dynamics. nih.govpromega.com This technique is crucial for understanding the complex spatial and temporal organization of the cellular machinery. nih.govnih.gov
The principle behind using fluorescent labels like this compound lies in their ability to be detected under a microscope, revealing the location of the tagged protein. baseclick.eu This has been instrumental in studying a variety of cellular functions, from the localization of specific proteins to their trafficking and turnover rates. promega.com Advanced imaging technologies, often in combination with genetically encoded fluorescent reporters, have further enhanced the ability to identify and track single cells and their components. nih.gov
For instance, technologies like HaloTag® allow for the fusion of a protein of interest with a tag that can then be covalently labeled with a fluorescent ligand, enabling a wide range of applications including cellular imaging and protein localization. promega.com Similarly, "OFF-ON-OFF" fluorescent probes have been developed to provide real-time visualization of both the expression and degradation of proteins within living cells. rsc.org
The study of molecular movement within cells is fundamental to understanding cellular function. brown.edu this compound, through its use in fluorescence-based techniques, contributes to the investigation of these dynamic processes. Live-cell imaging enables the observation of various cellular activities as they occur, such as cytoskeletal rearrangements, apoptosis, and organelle dynamics. thermofisher.com
Single-molecule tracking is a high-resolution method that allows for the direct quantification of molecular movements and interactions. nih.gov This technique provides insights into the mechanistic features of molecular interactions that are critical for biological functions. nih.gov Advanced imaging techniques like MINFLUX have even made it possible to track molecular movements in three dimensions at an incredibly small scale and high speed. eurekalert.org
Fluorescence Recovery After Photobleaching (FRAP) is another experimental technique used to measure molecular motion. brown.edu By observing the recovery of fluorescence in a photobleached area, researchers can quantify the diffusion and transport of molecules within the cell. brown.edu These methods, powered by fluorescent probes, are essential for unraveling the complexities of cellular traffic and the dynamic behavior of proteins and other biomolecules. nih.govbrown.edumpg.de
Protein Labeling for Cellular Visualization and Localization
Exploration as a Diagnostic Tool and Biomarker
Biomarkers are measurable indicators of a biological state or condition and are crucial for the diagnosis and monitoring of diseases. nih.gov this compound has shown significant potential as a diagnostic tool, particularly in the assessment of liver function. nih.gov
One of the primary diagnostic applications of this compound is in the Albumin Binding Capacity (ABiC) test. nih.govmdpi.com This test quantifies the binding efficiency of albumin, the most abundant protein in blood plasma, by measuring the unbound fraction of this compound, which specifically binds to Sudlow site II on the albumin molecule. mdpi.comresearcher.life
Impaired albumin binding is a hallmark of several pathological conditions, including liver dysfunction, uremia (a consequence of kidney failure), and critical illnesses like sepsis. nih.govmdpi.comnih.gov In patients with these conditions, the accumulation of toxins and other substances can alter albumin's structure and reduce its binding capacity. nih.govnih.gov
The ABiC test has been shown to be a valuable tool for assessing the severity of liver disease. nih.govresearchgate.net Studies have demonstrated that a reduced ABiC correlates with the severity of liver failure and can even predict short-term mortality in patients with decompensated cirrhosis. nih.govresearchgate.netresearchgate.net For example, in patients with decompensated liver cirrhosis, ABiC levels were found to be significantly lower than in healthy individuals and were inversely correlated with the severity of the disease as measured by standard scoring systems. nih.govnih.govresearchgate.net
Similarly, in critically ill patients, particularly those with sepsis, albumin's binding function is significantly reduced. mdpi.comnih.gov The ABiC test, along with other methods, can effectively differentiate between healthy individuals and patients with sepsis or septic shock. mdpi.com Furthermore, the ABiC has been investigated as a marker for the individual response to diuretics like furosemide in intensive care patients. researcher.liferesearchgate.net
Table 1: Research Findings on Albumin Binding Capacity (ABiC) in Various Disease States
| Disease State | Key Findings | References |
|---|---|---|
| Liver Dysfunction | ABiC is reduced in patients with decompensated cirrhosis and correlates with disease severity and short-term survival. nih.govresearchgate.netresearchgate.net Extracorporeal albumin dialysis (ECAD) can improve ABiC in these patients. nih.govresearchgate.net | nih.govnih.govnih.govresearchgate.netresearchgate.net |
| Uremia (Kidney Failure) | ABiC is decreased in patients with chronic renal failure, and this deterioration is correlated with the concentration of uremic toxins. nih.govnih.gov | nih.govnih.gov |
| Critical Illness (Sepsis) | Albumin binding function is significantly reduced in critically ill patients with sepsis. mdpi.comnih.gov ABiC can differentiate between control patients and those with sepsis or septic shock. mdpi.com | mdpi.comnih.gov |
| Intensive Care | ABiC can serve as a marker for the individual response to furosemide therapy. researcher.liferesearchgate.net | researcher.liferesearchgate.net |
The ability of this compound to reflect changes in albumin function makes it a promising candidate for the early detection and monitoring of various diseases. Early detection is critical for effective disease management and improving patient outcomes. jneonatalsurg.comkodytechnolab.com
This compound's role as a biomarker for liver dysfunction is a key area of investigation. google.com Its sensitivity to changes in liver function suggests its potential use in monitoring liver health and detecting drug-induced liver injury at an early stage. The development of blood-based biomarkers is a significant area of research, as they offer a less invasive and more accessible alternative to traditional diagnostic methods. sphingotec.comwho.int
The concept of using digital and wearable technology for continuous health monitoring is also gaining traction, with the aim of identifying subtle changes that may indicate the early stages of a disease. nih.govresearchgate.net While not directly related to this compound, this trend highlights the growing importance of early and continuous monitoring in healthcare. The data provided by biomarkers like this compound could potentially be integrated into such systems in the future.
Assessment of Albumin Binding Capacity (ABiC) in Disease States (e.g., Liver Dysfunction, Uremia, Critical Illness)
Applications in Membrane Biophysics and Lipid Interactions
Biological membranes are not just passive barriers; they are dynamic structures where crucial interactions between lipids and proteins take place. frontiersin.orgmemtein.comnih.gov These interactions are fundamental to a vast range of cellular processes, including signaling, transport, and membrane trafficking. memtein.comnih.gov
While direct research on this compound's application in membrane biophysics and lipid interactions is not extensively detailed in the provided context, the principles of using fluorescent probes to study molecular interactions are highly relevant. The biophysical properties of membranes, which are determined by their lipid composition, play a significant role in modulating protein function. memtein.comnih.gov
Researchers use various biomimetic models, such as lipid monolayers and bilayers (vesicles), to investigate how the physical properties of membranes, like curvature and lateral pressure, influence protein binding and organization. frontiersin.org Techniques like fluorescence spectroscopy are employed to study these interactions. frontiersin.org The principles behind using fluorescent probes to study protein-lipid interactions are similar to how this compound is used to study albumin binding. The fluorescence of a probe can change upon binding to a lipid membrane or interacting with a membrane protein, providing information about the binding event and the local environment. frontiersin.org
The study of lipid-protein interactions is a complex field, with emerging technologies continually providing new insights into how these interactions regulate cellular function. nih.govbiophysics-reports.org
Contributions to Renewable Energy Technologies (e.g., Perovskite Solar Cells)
While direct, extensive research on the application of this compound in perovskite solar cells is not widely documented, the compound's inherent chemical and photophysical properties suggest a potential role in advancing this renewable energy technology. The known functionalities of its constituent moieties—the sarcosine (B1681465) backbone and the dansyl group—align with strategies currently employed to enhance the efficiency and stability of perovskite solar cells.
The potential contributions of this compound can be inferred from the study of similar molecules, particularly its sarcosine component. Research has shown that derivatives of sarcosine, a natural amino acid, can be effectively used as an interfacial layer in organic solar cells. For instance, the use of sarcosine as an electron transport layer modifier in inverted organic solar cells has been shown to lower the work function and increase the surface energy of the underlying electrode, leading to a more optimized morphology of the active layer and improved charge transport and collection. This resulted in a significant enhancement of the power conversion efficiency (PCE). Given that perovskite solar cells share some architectural similarities with organic solar cells, it is plausible that this compound could confer similar benefits at the interfaces within a perovskite device.
Furthermore, the zwitterionic nature of this compound at certain pH ranges could be advantageous. Zwitterionic molecules are being investigated as effective passivation agents for perovskite films. These molecules can interact with both positive and negative charge defects on the perovskite surface, such as lead (Pb²⁺) and iodide (I⁻) vacancies, thereby reducing defect density and suppressing non-radiative recombination.
The dansyl group in this compound imparts strong fluorescence, a property that could be harnessed for in-situ characterization of perovskite films during or after their formation. The fluorescence of such a probe molecule is often sensitive to its local environment. This could potentially be used to map the distribution of defects or to study the effectiveness of the passivation layer in real-time, providing valuable insights for process optimization.
Although specific research data on this compound's impact on perovskite solar cell performance is not yet available, the table below outlines the potential effects based on the known properties of its constituent parts and similar molecules studied in the context of solar cell technology.
Table 1: Potential Effects of this compound in Perovskite Solar Cells Based on Analogous Research
| Property of this compound | Potential Application in Perovskite Solar Cells | Anticipated Impact on Performance |
| Sarcosine Moiety | Interfacial layer modification | Improved charge transport and collection, enhanced morphology of the active layer. |
| Zwitterionic Nature | Surface defect passivation | Reduction of charge carrier recombination, leading to higher open-circuit voltage (Voc) and fill factor (FF). |
| Dansyl Group (Fluorescence) | In-situ characterization and process monitoring | Real-time analysis of defect distribution and passivation effectiveness. |
It is important to note that this application is speculative and requires experimental validation to confirm the efficacy of this compound in improving the performance and stability of perovskite solar cells. Future research in this area could focus on incorporating this compound as a passivation agent or an interfacial layer and characterizing the resulting device performance and stability.
Computational and Structural Biology Approaches in Dansylsarcosine Research
Molecular Docking and Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In dansylsarcosine research, it is extensively used to predict its binding sites on proteins, most notably human serum albumin (HSA).
This compound is a well-established fluorescent probe for Sudlow's site II (subdomain IIIA) on HSA. Molecular docking studies consistently predict that this compound binds within this hydrophobic cavity. rsc.org The binding is primarily driven by hydrophobic interactions between the dansyl group and non-polar residues within the binding pocket. rsc.org
Key findings from molecular docking studies:
this compound preferentially binds to Sudlow site II of HSA. rsc.org
Hydrophobic interactions are the primary driving force for binding. rsc.org
The methylated α-amino group of this compound contributes to its specificity for site II.
Molecular docking can effectively predict the competitive displacement of this compound by other site II ligands. rsc.orgresearchgate.netresearchgate.net
Table 1: Selected Molecular Docking Studies of this compound with Human Serum Albumin
| Competing Ligand | Predicted Binding Site on HSA | Key Interactions | Reference |
|---|---|---|---|
| Tiagabine (B1662831) Hydrochloride | Sudlow Site II | Hydrophobic interactions, cation–π bonds | rsc.org |
| Bisphenol B (BPB) | Sudlow Site II | Electrostatic interactions, hydrogen bonds | nih.gov |
| Bisphenol E (BPE) | Sudlow Site II | Electrostatic interactions, hydrogen bonds | nih.gov |
| Monooleoylglycerol | This compound site (Site II) | Not specified | researchgate.net |
Molecular Dynamics Simulations of this compound-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and proteins over time. mdpi.comfrontiersin.orgresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and assess the stability of the complex.
The general workflow for MD simulations of this compound-protein complexes involves:
System Setup: The initial coordinates of the complex are often taken from molecular docking or X-ray crystallography results. The complex is then solvated in a water box with appropriate ions to mimic physiological conditions.
Force Field Application: A force field, such as AMBER or GROMOS, is applied to describe the interatomic forces. mdpi.com
Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure. mdpi.com
Production Run: The simulation is run for a specific time, typically nanoseconds, to observe the dynamics of the complex. mdpi.com
Analysis: The trajectory from the simulation is analyzed to understand properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.
MD simulations have been instrumental in confirming that the binding of various ligands to HSA at Sudlow site I has minimal impact on the binding of this compound at site II, further solidifying the distinct nature of these two primary drug binding sites. rsc.org
Integration with X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The integration of computational methods with experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive understanding of this compound's binding characteristics.
X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of molecules in their crystalline state. Co-crystal structures of HSA in complex with this compound have been determined, offering a static but detailed picture of the binding mode. researchgate.netnih.gov These structures have unequivocally confirmed that this compound binds to drug site 2 (Sudlow site II). nih.gov The crystallographic data reveals the precise atomic interactions, such as hydrogen bonds and van der Waals contacts, between this compound and the amino acid residues of the binding pocket. researchgate.net For example, the dansyl group is observed to occupy a hydrophobic portion of the pocket. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which is closer to the physiological environment. weebly.com Saturation Transfer Difference (STD) NMR experiments can be used to identify which parts of a ligand are in close proximity to the protein, providing information on the binding epitope. nih.gov For this compound, NMR studies can complement docking and crystallography by confirming the binding site and providing insights into the dynamic nature of the interaction in solution. nih.govrcsi.sciencedntb.gov.ua For instance, STD-NMR has been used in conjunction with molecular docking to study the binding of environmental endocrine disruptors to HSA, using this compound as a competitive marker for site II. nih.gov
The synergy between these techniques is powerful. For example, a crystal structure can provide an excellent starting point for MD simulations, which can then explore the dynamic behavior of the this compound-protein complex in a simulated physiological environment. Similarly, NMR data can be used to validate and refine computational models of the complex. nih.gov
Current Challenges and Future Perspectives in Dansylsarcosine Research
Overcoming Methodological Limitations and Interferences in Dansylsarcosine Assays
A primary application of this compound is in competitive binding assays, often utilizing techniques like fluorescence polarization (FP). plos.orgnih.gov These assays are foundational for high-throughput screening (HTS) to identify compounds that bind to plasma proteins like HSA. plos.orgnih.gov Despite their utility, these methods face several methodological challenges that are the focus of ongoing research.
A significant hurdle is interference from the compounds being tested. researchgate.netresearchgate.net Test libraries often contain compounds that are themselves fluorescent, which can mask or mimic the signal from the this compound probe, leading to false-positive or false-negative results. researchgate.net While FP assays are generally less susceptible to this type of interference than simple fluorescence intensity measurements, highly fluorescent drugs can still pose a problem. plos.orgnih.gov Furthermore, the high concentrations of test compounds required can sometimes lead to compound aggregation, which introduces another source of artifacts. researchgate.net
Sensitivity is another key issue. Assays for strong affinity interactions may require very low probe concentrations, which can result in a low fluorescence signal that is difficult to distinguish from background noise. nih.gov To achieve a measurable displacement of the probe, assays, particularly in an HTS format, are often run at protein concentrations significantly lower than physiological levels, which can limit the direct applicability of the results. plos.org
Future work in this area is focused on several key strategies:
Advanced Assay Formats: While miniaturization of FP assays into high-density 1,536-well formats has increased throughput, new detection methods are needed. plos.org Developing assays that are less prone to interference is a priority.
Counter-Screening and Validation: Rigorous counter-screening protocols are essential to eliminate false hits caused by autofluorescence or quenching. researchgate.netresearchgate.net Integrating secondary validation methods, such as nuclear magnetic resonance (NMR) or isothermal titration calorimetry (ITC), can provide crucial confirmation of binding interactions identified in initial screens. nih.govmdpi.com
Optimizing Conditions: Systematically optimizing buffer conditions, pH, and temperature can help mitigate artifacts and ensure data reliability under various thermodynamic conditions.
Expanding the Scope of Biological Targets and Systems for this compound Probes
The vast majority of this compound research has centered on its interaction with HSA. nih.gov While this has been incredibly fruitful for understanding drug binding and for developing diagnostic tools like the albumin binding capacity (ABiC) test for liver disease, the fundamental properties of the dansyl fluorophore and the sarcosine (B1681465) moiety suggest potential for broader applications. nih.gov The future lies in expanding the utility of this compound and its derivatives beyond this single, albeit important, target.
The scientific community is actively working to expand the "ligandable" proteome—the set of all proteins capable of binding to small molecules. chemrxiv.org This effort requires a diverse toolkit of chemical probes to explore new biological targets. chemrxiv.orgicr.ac.uk While this compound is specific for HSA's site II, this specificity itself is a model for developing new probes. Understanding the structural basis for this interaction can inform the design of probes for other proteins.
Future directions for expansion include:
New Protein Targets: Efforts are underway to develop probes for historically challenging targets, such as membrane proteins and other transport proteins. chemrxiv.orgresearchgate.net By modifying the sarcosine portion of the molecule, it may be possible to retarget the dansyl fluorophore to other protein binding pockets.
Cellular and In Vivo Imaging: Moving beyond in vitro assays to track biological processes in live cells is a major goal. this compound has been noted for its potential in labeling proteins for real-time tracking of their localization and movement within cells. Developing derivatives with enhanced cell permeability and lower cytotoxicity is crucial for this transition.
Multi-Probe Systems: The use of this compound in concert with other site-specific probes, such as Dansylamide (B1669799) for HSA's site I, provides a more complete picture of a protein's binding landscape. This strategy can be expanded to other multi-domain proteins, using a suite of fluorescent probes to map different functional sites simultaneously.
Rational Design and Synthesis of Next-Generation this compound Derivatives with Tuned Properties
The limitations of the parent this compound molecule and the desire to explore new biological questions are driving the rational design and chemical synthesis of new derivatives. plos.orgmdpi.com This involves strategically modifying the molecule's structure to achieve improved or entirely new functionalities.
A key area of development is the modification of the probe's photophysical properties. The dansyl fluorophore is excited by UV/blue light, a spectral region where many biological molecules exhibit autofluorescence, creating high background noise. researchgate.net A major goal is to develop probes that operate in the near-infrared (NIR) region (650-950 nm). mdpi.commdpi.com NIR light penetrates deeper into biological tissues and avoids the problem of autofluorescence, making such probes ideal for cellular and even whole-organism imaging. mdpi.comlboro.ac.uk
Beyond altering the fluorescence, synthetic chemists can "tune" other properties:
Binding Affinity and Specificity: By making small chemical changes to the sarcosine or dansyl portions, the binding affinity and specificity can be altered. researchgate.net This could lead to derivatives that bind more tightly to HSA, or new probes that recognize entirely different protein targets.
Functionalization for New Applications: Derivatives can be synthesized to include reactive groups, such as photoactivatable moieties. chemrxiv.org These "photoaffinity" probes bind to their target and can then be permanently cross-linked using light, allowing for unambiguous identification of the binding partner—a powerful tool in chemical proteomics. chemrxiv.org
Improved Pharmacokinetics: For probes intended for use in living systems, modifications can enhance properties like cell membrane permeability and solubility in biological media. chemrxiv.org
The process involves a cycle of design, chemical synthesis, and biological evaluation to create next-generation probes with precisely tailored characteristics for advanced applications. plos.orgmdpi.comrsc.org
Integration with Multi-Omics and Systems Biology Approaches for Comprehensive Understanding
To fully understand the impact of a molecular interaction, it must be placed within the broader context of the entire biological system. The future of biomedical research lies in the integration of multiple layers of biological data, a field known as multi-omics. brjac.com.brnih.gov This approach combines data from genomics (genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to build a holistic model of a cell or organism. nih.gov
Data from this compound-based assays can serve as a crucial layer in these complex models. For example, a high-throughput screen using this compound can identify how a library of drug candidates interacts with albumin, a key determinant of drug availability and efficacy. nih.gov This information on protein binding (a proteomics-level insight) can then be integrated with data on how those drugs affect gene expression (transcriptomics) or metabolic profiles (metabolomics). frontiersin.org
This integrative approach offers several advantages:
Comprehensive Disease Modeling: By combining molecular data with deep clinical phenotyping, researchers can build systems biology models that capture the dynamic interplay between different biological processes in diseases like liver cirrhosis or sepsis, where albumin function is compromised. nih.govfrontiersin.org
Biomarker Discovery: Integrating various "omics" datasets can help identify and validate new biomarkers for disease diagnosis, prognosis, and treatment response. brjac.com.brnih.gov
Understanding System-Level Effects: It allows researchers to move from observing a single binding event to understanding its downstream consequences across the entire biological network, revealing functional relationships and causal pathways. frontiersin.org
The integration of specific chemical probe data with large-scale omics analysis represents a paradigm shift, moving from reductionist approaches to a more powerful, systems-level understanding of biology and disease. brjac.com.brelsevier.com
Q & A
Q. What key physicochemical properties of Dansylsarcosine make it suitable for studying protein-ligand interactions?
this compound is a fluorescent probe with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) that exhibits strong fluorescence upon binding hydrophobic regions of proteins like albumin. Its solubility in aqueous buffers and reversible binding kinetics allow real-time monitoring of interactions. The dansyl moiety’s polarity-sensitive emission spectrum enables quantification of binding affinity and microenvironment changes in proteins .
Q. What experimental protocols are recommended for measuring albumin binding capacity using this compound?
A standard protocol involves incubating serum samples with this compound (e.g., 10–100 µM) in phosphate-buffered saline (pH 7.4) at 25°C. Fluorescence intensity (excitation: 340 nm, emission: 480–520 nm) is measured before and after albumin saturation. Controls should include blank samples (without serum) and validation with known albumin-binding competitors (e.g., warfarin). Data normalization to total protein content ensures reproducibility .
Q. How does this compound compare to other fluorescent probes in protein binding assays?
Unlike ANS (8-anilinonaphthalene-1-sulfonic acid), this compound exhibits higher specificity for Sudlow site I of albumin, reducing cross-reactivity with other hydrophobic pockets. Its lower photobleaching rate compared to fluorescein derivatives improves signal stability during prolonged experiments .
Advanced Research Questions
Q. How can buffer conditions and temperature be optimized for this compound-based assays under non-standard thermodynamic conditions?
Binding affinity studies require systematic titration of pH (6.5–8.0), ionic strength (0–150 mM NaCl), and temperature (4–37°C). For example, negative enthalpy changes (ΔH° < 0) observed in albumin binding suggest exothermic interactions, necessitating isothermal titration calorimetry (ITC) validation at 25°C. Buffer additives (e.g., 0.1% Tween-20) mitigate aggregation artifacts .
Q. What strategies resolve contradictions in this compound binding data across studies, such as variability in reported dissociation constants (Kd)?
Discrepancies often arise from differences in albumin oxidation states or endotoxin contamination in serum samples. Implementing high-performance liquid chromatography (HPLC) to purify albumin and endotoxin testing (e.g., LAL assay) improves consistency. Statistical methods like bootstrap resampling can account for outliers in fluorescence datasets .
Q. How can this compound assays be integrated with structural biology techniques to map binding sites?
Coupling fluorescence quenching assays with X-ray crystallography or molecular dynamics simulations allows residue-level mapping of binding sites. For instance, competitive displacement assays with site-specific ligands (e.g., ibuprofen for Sudlow site II) can validate structural models of this compound-albumin interactions .
Q. What methodological considerations are critical when extending this compound studies to pathological models (e.g., sepsis-induced hypoalbuminemia)?
Pathological samples often exhibit altered albumin conformation and oxidation. Pre-treating samples with reductants (e.g., dithiothreitol) restores native binding capacity. Normalizing fluorescence data to patient-specific albumin concentrations (via ELISA) accounts for hypoalbuminemia-related variability .
Methodological Best Practices
- Reproducibility : Document buffer composition, instrument calibration, and albumin source (e.g., fatty acid-free human serum albumin) .
- Data Presentation : Use scatter plots with error bars for fluorescence intensity trends and tables for thermodynamic parameters (ΔG°, ΔH°, TΔS°) .
- Ethical Compliance : For clinical samples, ensure informed consent and IRB approval when publishing binding data from patient sera .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
